N-(Azido-PEG4)-Biocytin
Overview
Description
N-(Azido-PEG4)-Biocytin is a compound that combines biotin, a vitamin essential for various metabolic processes, with a polyethylene glycol (PEG) linker and an azide group. This compound is particularly useful in bioconjugation and click chemistry applications due to its ability to form stable covalent bonds with other molecules. The PEG linker enhances the solubility and biocompatibility of the compound, making it suitable for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG4)-Biocytin typically involves the following steps:
Activation of Biotin: Biotin is first activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG linker that contains an amine group, forming a biotin-PEG conjugate.
Azidation: The terminal hydroxyl group of the PEG linker is converted to an azide group using a reagent such as sodium azide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale activation of biotin.
- PEGylation using high-purity PEG linkers.
- Azidation under controlled conditions to ensure high yield and purity.
Types of Reactions:
Click Chemistry: this compound undergoes click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages.
Staudinger Ligation: The azide group can also react with phosphine-labeled molecules via Staudinger ligation, forming amide bonds.
Common Reagents and Conditions:
CuAAC: Copper(I) iodide or copper(II) sulfate with a reducing agent such as sodium ascorbate.
Staudinger Ligation: Functionalized aryl phosphines.
Major Products:
Triazole Linkages: Formed from CuAAC reactions.
Amide Bonds: Formed from Staudinger ligation.
Scientific Research Applications
N-(Azido-PEG4)-Biocytin has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules in cellular and molecular biology studies.
Medicine: Employed in drug delivery systems and diagnostic assays due to its biocompatibility and ability to form stable conjugates.
Industry: Used in the development of biosensors and other biotechnological applications.
Mechanism of Action
The mechanism of action of N-(Azido-PEG4)-Biocytin involves its ability to form covalent bonds with other molecules through its azide group. The azide group reacts with terminal alkynes or phosphine-labeled molecules, enabling the conjugation of biotin to various targets. This conjugation allows for the specific labeling, tracking, and manipulation of biomolecules in various biological systems.
Comparison with Similar Compounds
Azido-PEG4-NHS Ester: Similar in structure but lacks the biotin moiety.
Azido-dPEG4-NHS Ester: Contains a discrete PEG spacer and is used for similar bioconjugation applications.
Uniqueness: N-(Azido-PEG4)-Biocytin is unique due to the presence of biotin, which allows for specific interactions with avidin or streptavidin, enhancing its utility in various biotechnological applications. The PEG linker also improves its solubility and biocompatibility compared to other azide-containing compounds.
Properties
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H47N7O9S/c28-34-30-10-12-41-14-16-43-18-17-42-15-13-40-11-8-24(36)31-20(26(37)38)5-3-4-9-29-23(35)7-2-1-6-22-25-21(19-44-22)32-27(39)33-25/h20-22,25H,1-19H2,(H,29,35)(H,31,36)(H,37,38)(H2,32,33,39)/t20-,21-,22-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFHEZMNHBZACD-UEOMBKFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H47N7O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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